N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include refluxing in ethanol or acetic acid (AcOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve a one-pot two-step regioselective synthetic strategy. This method uses enaminonitriles and hydrazine hydrate to obtain aminopyrazoles, which are then reacted with formylated acetophenones under reflux conditions assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
Material Science: Its significant photophysical properties make it a candidate for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its photophysical properties. This makes it a promising candidate for both medicinal and material science applications .
Biological Activity
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2). This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.
The primary mechanism of action for this compound involves the selective inhibition of CDK2. This kinase plays a crucial role in regulating the cell cycle by facilitating the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound prevents its interaction with cyclin A2, leading to cell cycle arrest and subsequent apoptosis in tumor cells .
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound shows notable efficacy in inhibiting cell growth in models such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical indicators of the compound's potency .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 9.8 | CDK2 inhibition |
MDA-MB-231 (Breast Cancer) | 10.5 | CDK2 inhibition |
U87 (Brain Cancer) | 12.3 | CDK2 inhibition |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the molecular structure can enhance the binding affinity to CDK2 and improve biological activity. For instance, substituents on the phenyl rings have been found to influence potency significantly .
- Comparative Analysis : Compared to other pyrazolo derivatives like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound exhibits superior selectivity towards CDK2 due to its unique substitution pattern which enhances its binding properties.
Research Applications
Beyond its anticancer potential, this compound is also being explored for applications in material science due to its photophysical properties. Its ability to act as an enzyme inhibitor opens avenues for drug development targeting various enzymatic pathways involved in disease processes.
Properties
IUPAC Name |
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-19(16-11-7-4-8-12-16)20-22-17(15-9-5-3-6-10-15)13-18(21-2)24(20)23-14/h3-13,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOVEANDLVUCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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